molecular formula C23H17ClO4 B12192291 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B12192291
M. Wt: 392.8 g/mol
InChI Key: UIYCQTRCVXCTGD-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H17ClO4. It is a member of the chromen-2-one family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 3-phenoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under specific conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(2-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(4-chlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Uniqueness

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenoxybenzyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17ClO4

Molecular Weight

392.8 g/mol

IUPAC Name

6-chloro-4-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H17ClO4/c1-15-10-23(25)28-21-13-22(20(24)12-19(15)21)26-14-16-6-5-9-18(11-16)27-17-7-3-2-4-8-17/h2-13H,14H2,1H3

InChI Key

UIYCQTRCVXCTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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